molecular formula C14H17N3O2S B246607 4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine

4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine

Cat. No. B246607
M. Wt: 291.37 g/mol
InChI Key: FLEBQAPPEWTSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It belongs to the family of thiadiazole compounds and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the expression of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine in lab experiments is its relatively simple synthesis method using readily available reagents. It also has the potential to be used as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial agents. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the study of 4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine. One direction is to further investigate its mechanism of action and its potential as a lead compound for the development of new drugs. Another direction is to study its potential toxicity and safety profile. Additionally, future studies could explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, 4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis method is relatively simple, and it has been shown to have anticancer, anti-inflammatory, and antimicrobial properties. However, its potential toxicity needs to be further studied, and future research could explore its potential applications in other areas.

Synthesis Methods

The synthesis of 4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine has been reported in the literature using different methods. One of the methods involves the reaction of 4-methylbenzenesulfonyl chloride with 1,2,5-thiadiazole-3-amine in the presence of a base, followed by the reaction with morpholine. Another method involves the reaction of 4-methylbenzyl chloride with 1,2,5-thiadiazole-3-amine in the presence of a base, followed by the reaction with morpholine. The synthesis of this compound is relatively simple and can be carried out using readily available reagents.

Scientific Research Applications

4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antimicrobial properties. Several studies have reported that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines. Additionally, this compound has been reported to have antimicrobial activity against various bacterial strains.

properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

4-[4-[(4-methylphenyl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine

InChI

InChI=1S/C14H17N3O2S/c1-11-2-4-12(5-3-11)10-19-14-13(15-20-16-14)17-6-8-18-9-7-17/h2-5H,6-10H2,1H3

InChI Key

FLEBQAPPEWTSMM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=NSN=C2N3CCOCC3

Canonical SMILES

CC1=CC=C(C=C1)COC2=NSN=C2N3CCOCC3

Origin of Product

United States

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